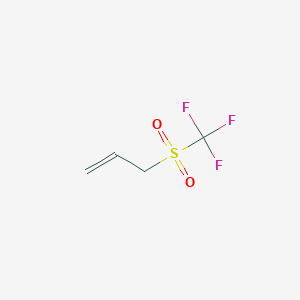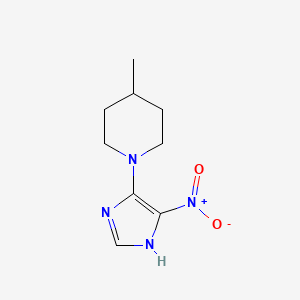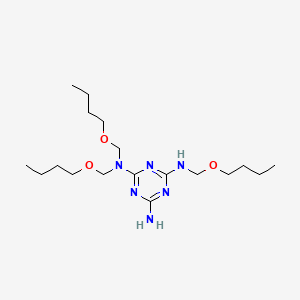
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl-oxo-propenyl group, and a phenylpiperazine moiety
Métodos De Preparación
The synthesis of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one.
Michael Addition: The addition of phenylpiperazine to the α,β-unsaturated carbonyl compound formed in the previous step.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and use in "party pills".
1-(3-Chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its unique effects.
Propiedades
| 76691-28-6 | |
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-2-methyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-10-20(25-2)11-9-18)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16+ |
Clave InChI |
ZSTBITGTBVNACS-WUKNDPDISA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)



![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)

